Cas no 67762-79-2 (2,5-Furandione, dihydro-, monopolybutenyl derivs.)

2,5-Furandione, dihydro-, monopolybutenyl derivs. structure
67762-79-2 structure
Product Name:2,5-Furandione, dihydro-, monopolybutenyl derivs.
CAS No:67762-79-2
MF:C8H10O3
MW:154.163202762604
CID:966886
PubChem ID:11815960
Update Time:2025-04-19

2,5-Furandione, dihydro-, monopolybutenyl derivs. Chemical and Physical Properties

Names and Identifiers

    • 2,5-Furandione, dihydro-, monopolybutenyl derivs.
    • 3-but-3-enyloxolane-2,5-dione
    • 2,5-furandione, 3-(3-butenyl)dihydro-
    • Polybutenylsuccinic anhydride
    • 5-furandione, dihydro- monopolybutenyl derivs.
    • 2,5-Furandione,dihydro-,monopolybutenyl derivs
    • CNNCFWUTUQLKNM-UHFFFAOYSA-N
    • DTXSID40873831
    • 67762-79-2
    • SCHEMBL14882997
    • 3-but-3-en-1-yldihydrofuran-2,5-dione
    • NS00120759
    • 38003-65-5
    • 3-(3-Butenyl)oxolane-2,5-dione
    • Inchi: 1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2,6H,1,3-5H2
    • InChI Key: CNNCFWUTUQLKNM-UHFFFAOYSA-N
    • SMILES: O1C(CC(C1=O)CCC=C)=O

Computed Properties

  • Exact Mass: 154.063
  • Monoisotopic Mass: 154.062994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4
  • XLogP3: 1

Experimental Properties

  • Density: 1.113
  • Boiling Point: 267.6°C at 760 mmHg
  • Flash Point: 121°C
  • Refractive Index: 1.47
  • PSA: 43.37
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